molecular formula C29H28O3 B8488539 ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate

ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate

Cat. No. B8488539
M. Wt: 424.5 g/mol
InChI Key: GGTTXTQMUROWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06713647B2

Procedure details

Using General Procedure F; 1-ethynyl-4-(1-benzyloxycyclopropyl)-3-ethyl-benzene (Intermediate 90, 90.0 mg, 0.33 mmol) and ethyl-4-iodo benzoate (Reagent A, 100.0 mg, 0.36 mmol) in triethylamine (5 mL) was treated with copper(I)iodide (21.0 mg, 0.11 mmol) and sparged with argon for 5 minutes. Dichlorobis(triphenylphosphine)palladium(II) (77 mg, 0.11 mmol) was added and the reaction mixture was stirred overnight at room temperature. Column chromatography (2-4% EtOAc-hexanes) afforded 100.0 mg (72%) of the title compound.
Name
1-ethynyl-4-(1-benzyloxycyclopropyl)-3-ethyl-benzene
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Intermediate 90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl-4-iodo benzoate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Reagent A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
copper(I)iodide
Quantity
21 mg
Type
catalyst
Reaction Step One
Quantity
77 mg
Type
catalyst
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2([O:12][CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH2:11][CH2:10]2)=[C:5]([CH2:20][CH3:21])[CH:4]=1)#[CH:2].C(O)(=O)C1C=CC=CC=1.[CH2:31]([O:33][C:34](=[O:42])[C:35]1[CH:40]=[CH:39][C:38](I)=[CH:37][CH:36]=1)[CH3:32]>C(N(CC)CC)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:13]([O:12][C:9]1([C:6]2[CH:7]=[CH:8][C:3]([C:1]#[C:2][C:38]3[CH:39]=[CH:40][C:35]([C:34]([O:33][CH2:31][CH3:32])=[O:42])=[CH:36][CH:37]=3)=[CH:4][C:5]=2[CH2:20][CH3:21])[CH2:11][CH2:10]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2,^1:54,73|

Inputs

Step One
Name
1-ethynyl-4-(1-benzyloxycyclopropyl)-3-ethyl-benzene
Quantity
90 mg
Type
reactant
Smiles
C(#C)C1=CC(=C(C=C1)C1(CC1)OCC1=CC=CC=C1)CC
Name
Intermediate 90
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=CC(=C(C=C1)C1(CC1)OCC1=CC=CC=C1)CC
Name
ethyl-4-iodo benzoate
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O.C(C)OC(C1=CC=C(C=C1)I)=O
Name
Reagent A
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O.C(C)OC(C1=CC=C(C=C1)I)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
copper(I)iodide
Quantity
21 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
77 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sparged with argon for 5 minutes
Duration
5 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1(CC1)C1=C(C=C(C=C1)C#CC1=CC=C(C(=O)OCC)C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.